Product packaging for 3'-Chloro-5'-fluorobutyrophenone(Cat. No.:)

3'-Chloro-5'-fluorobutyrophenone

Cat. No.: B7993011
M. Wt: 200.64 g/mol
InChI Key: JRQFZGQMOSZWPV-UHFFFAOYSA-N
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Description

Overview of Butyrophenone (B1668137) Scaffold in Chemical Research

The butyrophenone scaffold is a core structural motif found in a variety of organic compounds. It is characterized by a phenyl group attached to a carbonyl group, which is in turn bonded to a four-carbon chain (a butyl group). In medicinal chemistry, butyrophenone derivatives are recognized as a significant class of compounds, particularly for their activity as neuroleptic agents used in the treatment of various psychoses. nih.govdrugbank.com The versatility of the butyrophenone structure allows for extensive chemical modification, making it a "privileged scaffold" in drug discovery. niper.gov.inpsu.edu Researchers frequently use this scaffold as a starting point for the synthesis of novel compounds with tailored biological activities by modifying both the aromatic ring and the side chain. nih.govnih.gov Studies have explored conformationally constrained butyrophenones to investigate their affinity for various receptors, highlighting the scaffold's importance in developing agents with specific pharmacological profiles. nih.govnih.gov

Significance of Halogenation in Butyrophenone Derivatives

Halogenation, the introduction of one or more halogen atoms into a molecule, is a pivotal strategy in modern medicinal chemistry. researchgate.net A vast number of drugs and clinical candidates contain halogen substituents. nih.gov For a long time, the primary role of halogens was considered to be their steric bulk and contribution to lipophilicity. researchgate.netnih.gov However, it is now understood that halogens can form specific, stabilizing interactions, such as halogen bonds and hydrogen bonds, which can significantly enhance binding affinity and selectivity for biological targets. nih.govnih.gov In the context of butyrophenone derivatives, halogenation of the aromatic ring is a common approach to modulate the electronic properties and biological activity of the molecule. nih.gov

Role of Fluorine Substitution in Organic Chemistry

Fluorine is the most electronegative element and its introduction into organic molecules imparts unique properties. nih.govbritannica.com The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which often leads to increased metabolic stability of the compound. nih.govnumberanalytics.com This enhanced stability can protect the molecule from metabolic degradation, a desirable trait in drug design.

Table 1: Properties of the Fluorine Element

Property Value
Atomic Number 9 britannica.com
Atomic Weight 18.998 britannica.com
Electronegativity (Pauling Scale) 3.98
Atomic Radius 50 pm acs.org

Role of Chlorine Substitution in Organic Chemistry

Chlorine, another member of the halogen group, plays a crucial role in organic synthesis and medicinal chemistry. fiveable.mevaia.com Its high electronegativity creates polar carbon-chlorine (C-Cl) bonds, making the adjacent carbon atom susceptible to nucleophilic attack. fiveable.mevaia.com This property makes chlorine a versatile functional group and an effective leaving group in substitution and elimination reactions, facilitating the synthesis of more complex molecules. vaia.comencyclopedia.pub

In drug design, the introduction of a chlorine atom can influence a molecule's reactivity, polarity, and binding interactions. researchgate.netchemrxiv.org Chlorine can participate in halogen bonding and other non-covalent interactions, contributing to the stability of ligand-target complexes. encyclopedia.pubacs.org It is a common substituent in pharmaceuticals, with about 15% of all drugs containing chlorine. acs.org

Table 2: Properties of the Chlorine Element

Property Value
Atomic Number 17 rsc.org
Relative Atomic Mass 35.45 rsc.org
Electronegativity (Pauling Scale) 3.16
Electron Configuration [Ne] 3s²3p⁵ rsc.org

Synergistic Effects of Halogen Combinations in Molecular Design

The use of multiple, different halogens within the same molecule can lead to synergistic or additive effects that are beneficial for molecular recognition and drug design. acs.orgsciencedaily.com While fluorine is generally not considered a strong halogen bond donor, the heavier halogens like chlorine, bromine, and iodine can act as Lewis acids, forming directed non-covalent interactions known as halogen bonds with Lewis bases such as oxygen or nitrogen atoms in biological targets. nih.govacs.org

The strength and directionality of these halogen bonds can be fine-tuned by the surrounding chemical environment, including the presence of other halogen substituents. acs.org A combination of fluorine and chlorine on an aromatic ring, for instance, alters the electronic distribution of the molecule. The strong electron-withdrawing nature of fluorine can influence the ability of a nearby chlorine atom to participate in halogen bonding. This interplay allows for the rational design of ligands with enhanced binding affinity and selectivity for their protein targets. nih.gov This strategy has been successfully applied in the development of inhibitors for various enzymes, demonstrating the power of using halogen combinations as a tool in lead optimization. nih.govsciencedaily.com

Research Context of 3'-Chloro-5'-fluorobutyrophenone within Halogenated Butyrophenone Chemistry

This compound is a halogenated derivative of the butyrophenone scaffold. While specific research publications focusing solely on this exact molecule are not prominent, its chemical structure places it firmly within the field of synthetic intermediates for pharmaceutical and agrochemical research. Its close analogue, 3'-Chloro-5'-fluoroacetophenone, is utilized as a crucial building block in the synthesis of bioactive molecules, including potential anti-inflammatory and analgesic agents. chemimpex.com

The presence of both a chlorine and a fluorine atom on the phenyl ring at the meta positions is a deliberate design choice. This substitution pattern significantly modifies the electronic landscape of the aromatic ring, influencing its reactivity and potential interactions with biological targets. The compound serves as a versatile precursor, allowing chemists to introduce the 3-chloro-5-fluorophenyl moiety into larger, more complex molecular architectures. The butyrophenone side chain itself can be further modified, for example, through reactions at the carbonyl group or the aliphatic chain, to generate a library of novel compounds for screening purposes. Therefore, the research context of this compound is primarily that of a key intermediate in the synthesis of new chemical entities with potential applications in medicinal chemistry and materials science.

Table 3: Chemical Properties of this compound's Precursor Data for the closely related compound 3'-Chloro-5'-fluoroacetophenone is provided as a reference.

Property Value Reference
Compound Name 3'-Chloro-5'-fluoroacetophenone chemimpex.comchemicalbook.com
CAS Number 842140-52-7 chemimpex.comchemicalbook.com
Molecular Formula C₈H₆ClFO chemimpex.com
Molecular Weight 172.58 g/mol chemimpex.com
Appearance White to light yellow powder/crystal chemimpex.com

| Melting Point | 51 - 55 °C | chemimpex.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10ClFO B7993011 3'-Chloro-5'-fluorobutyrophenone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQFZGQMOSZWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 5 Fluorobutyrophenone

General Reaction Profiles of Halogenated Butyrophenones

Halogenated butyrophenones, a class of compounds that includes 3'-Chloro-5'-fluorobutyrophenone, exhibit a range of chemical reactivities. The presence of halogen atoms on the aromatic ring and the ketone functional group are key determinants of their chemical behavior. Generally, halogenated aliphatic compounds are moderately to very reactive. noaa.gov Their reactivity tends to decrease as more hydrogen atoms are replaced by halogens. noaa.gov

The butyrophenone (B1668137) structure itself is a foundational component for numerous other chemicals, many of which have applications in psychiatric medicine. wikipedia.org The reactivity of these compounds can be influenced by various factors, including the nature and position of the halogen substituents.

Halogenated organic compounds can be incompatible with strong oxidizing and reducing agents, as well as many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides. noaa.gov Low molecular weight haloalkanes, in particular, can be highly flammable and may react with certain metals. noaa.gov

Specific Reaction Pathways of this compound

The specific reactivity of this compound is a composite of the reactions typical for its functional groups.

Oxidation Reactions and Derived Products (e.g., Carboxylic Acids, Ketones)

The photofragmentation of butyrophenone on an oxidized titanium dioxide (TiO2) surface has been shown to yield benzoate (B1203000) and a propyl radical. rsc.org This process involves a Norrish Type I-like reaction with α-C-C cleavage on the surface. rsc.org

Reactant Oxidizing Agent/Condition Potential Products
This compoundStrong Oxidizing Agent (e.g., KMnO4, H2CrO4)3-Chloro-5-fluorobenzoic acid
ButyrophenoneUV illumination on oxidized TiO2(110)Benzoate, Propyl radical

Reduction Reactions and Derived Products (e.g., Alcohols, Alkanes)

The carbonyl group of this compound is susceptible to reduction. Common reducing agents can convert the ketone to a secondary alcohol, 1-(3-chloro-5-fluorophenyl)butan-1-ol. More vigorous reduction methods could potentially reduce the carbonyl group completely to a methylene (B1212753) group, yielding 1-butyl-3-chloro-5-fluorobenzene.

Intermolecular photoreduction of butyrophenone can lead to pinacolization. sciepub.com

Reactant Reducing Agent Potential Products
This compoundSodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4)1-(3-chloro-5-fluorophenyl)butan-1-ol
This compoundClemmensen or Wolff-Kishner reduction conditions1-Butyl-3-chloro-5-fluorobenzene

Nucleophilic Substitution Reactions Involving Halogen Atoms

The halogen atoms on the aromatic ring of this compound can undergo nucleophilic aromatic substitution (SNAr). The feasibility of these reactions is highly dependent on the reaction conditions and the nature of the nucleophile. The presence of the electron-withdrawing ketone group, particularly at the meta position to the chlorine and fluorine atoms, deactivates the ring towards nucleophilic attack under typical SNAr conditions.

However, studies on related compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene have shown that the fluorine atom can be substituted by various nucleophiles. beilstein-journals.orgnih.gov Similarly, in 3-chloro-4-fluoronitrobenzene, nucleophilic substitution preferentially occurs at the fluorine atom, which is para to the activating nitro group, rather than the chlorine atom which is meta. researchgate.net This suggests that in this compound, substitution of the fluorine atom might be more facile than the chlorine atom, especially if the reaction proceeds through a concerted mechanism or involves a highly reactive nucleophile. nih.gov

Reactant Nucleophile Potential Products
This compoundStrong nucleophiles (e.g., alkoxides, amines) under forcing conditions3-Chloro-5-(substituted)butyrophenone or 3-(substituted)-5-fluorobutyrophenone

Electrophilic Aromatic Substitution on Halogenated Phenyl Rings

The halogenated phenyl ring of this compound can undergo electrophilic aromatic substitution. The chlorine and fluorine atoms are deactivating yet ortho-, para-directing substituents due to the interplay of their inductive and resonance effects. uci.eduyoutube.com The butyrophenone group is a deactivating, meta-directing group.

The directing effects of the substituents on the aromatic ring are as follows:

Chloro group (at C3') : Ortho, para-directing (to C2', C4', C6') and deactivating.

Fluoro group (at C5') : Ortho, para-directing (to C4', C6') and deactivating.

Butyryl group (at C1') : Meta-directing (to C3', C5') and deactivating.

Given these competing effects, predicting the exact regioselectivity of an electrophilic substitution reaction is complex. The most likely positions for substitution would be those activated by the halogens and not strongly deactivated by the butyryl group. Therefore, the C2', C4', and C6' positions are potential sites for electrophilic attack. However, the strong deactivating nature of all substituents makes such reactions challenging.

Substituent Inductive Effect Resonance Effect Overall Effect on Reactivity Directing Effect
-ClWithdrawingDonatingDeactivatingOrtho, Para
-FWithdrawingDonatingDeactivatingOrtho, Para
-C(O)C3H7WithdrawingWithdrawingDeactivatingMeta

Photochemical Reactivity of Butyrophenone Derivatives

Butyrophenone and its derivatives are well-known for their photochemical reactivity. sciepub.comworldscientific.com Upon absorption of light, they can undergo a variety of reactions. The most common photochemical processes for butyrophenones with γ-C-H bonds are the Norrish Type II reaction and Yang cyclization. sciepub.comresearchgate.net

The Norrish Type II reaction involves intramolecular hydrogen atom transfer from the γ-carbon to the excited carbonyl oxygen, forming a 1,4-biradical. This biradical can then undergo fragmentation to yield an alkene (ethene in the case of butyrophenone) and an enol, which tautomerizes to a ketone (acetophenone). sciepub.com Alternatively, the 1,4-biradical can cyclize to form a cyclobutanol (B46151) derivative (Yang cyclization). sciepub.com

In addition to these intramolecular pathways, intermolecular reactions can also occur. For instance, butyrophenone in acetonitrile (B52724) has been shown to undergo intermolecular photoredox coupling. researchgate.net Theoretical studies have also explored new photochemical routes for cyclopropane (B1198618) formation from butyrophenone derivatives. worldscientific.comresearchgate.net

The presence of halogen substituents on the aromatic ring of this compound would likely influence the efficiency and pathways of these photochemical reactions, but the fundamental processes are expected to be similar to those of the parent butyrophenone.

Norrish Type I and Norrish Type II Reactions in Aromatic Ketones

Photochemical reactions known as Norrish reactions are characteristic of ketones and aldehydes. wikipedia.orgedurev.in These reactions are categorized as either Norrish Type I or Norrish Type II. wikipedia.org

Upon absorption of light, the carbonyl group of an aromatic ketone like this compound is promoted to an excited singlet state. wikipedia.org This can then undergo intersystem crossing to form a more stable triplet state. wikipedia.org

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, resulting in the formation of two radical intermediates. wikipedia.orgchem-station.com The stability of the resulting radicals influences the subsequent reaction pathways. wikipedia.org These radical fragments can then undergo several secondary reactions:

Recombination: The fragments can recombine to regenerate the original ketone. edurev.in

Decarbonylation: The acyl radical can lose a molecule of carbon monoxide to form a new alkyl radical, which can then combine with the other radical fragment. wikipedia.org

Disproportionation: Abstraction of a proton can lead to the formation of a ketene (B1206846) and an alkane, or an aldehyde and an alkene. wikipedia.org

Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group. wikipedia.org This process leads to the formation of a 1,4-biradical intermediate. wikipedia.orgyoutube.com This biradical can then undergo two main secondary reactions:

Fragmentation (β-cleavage): This results in the formation of an enol, which tautomerizes to a ketone, and an alkene. wikipedia.org For butyrophenone, this would yield acetophenone (B1666503) and ethene. researchgate.net

Cyclization (Norrish-Yang reaction): Intramolecular recombination of the radicals can form a cyclobutanol derivative. wikipedia.orgedurev.in

The competition between Norrish Type I and Type II pathways is influenced by the molecular structure. For instance, the presence of γ-hydrogens and a flexible alkyl chain in butyrophenone and its derivatives makes the Norrish Type II reaction a prominent pathway. researchgate.net The specific substituents on the aromatic ring of this compound can also influence the efficiency and outcome of these photochemical reactions.

Cyclopropane Moiety Formation via Photoexcitation

Theoretical studies on butyrophenone and its α-substituted derivatives have revealed a potential photochemical route for the formation of a cyclopropane group. worldscientific.com This transformation is believed to proceed through a complex mechanism involving the potential energy surfaces of the molecule in its low-lying electronic states. worldscientific.com

The key to this cyclopropanation is the selection of an appropriate substituent at the α-position of the butyrophenone derivative. worldscientific.com The formation of the cyclopropane moiety is thought to be facilitated by intersections of the singlet (S1) and triplet (T1, T2) potential energy surfaces, which play a crucial role in the photochemical pathways of aromatic ketones. worldscientific.com This suggests that by modifying the structure of this compound, it may be possible to direct its photochemical reaction towards the formation of a cyclopropane ring.

Derivatization Strategies for Structural Modification and Functionalization

The chemical structure of this compound offers several avenues for derivatization, allowing for the modification of its properties and the introduction of new functional groups. These strategies primarily target the ketone functional group and the aromatic ring.

Reactions at the Carbonyl Group: The ketone moiety is a prime site for a variety of chemical transformations. These can include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents.

Reductive Amination: Reaction with an amine in the presence of a reducing agent can introduce a nitrogen-containing functional group.

Wittig Reaction: This reaction allows for the conversion of the carbonyl group into an alkene.

Aldol Condensation: Reaction with an enolate can be used to form a new carbon-carbon bond and introduce further functionality.

Electrophilic Aromatic Substitution: The aromatic ring of this compound is activated towards electrophilic substitution. The positions of substitution will be directed by the existing chloro and fluoro substituents, as well as the deactivating butyrophenone group. Potential derivatization reactions include:

Nitration: Introduction of a nitro group onto the aromatic ring.

Halogenation: Further halogenation of the aromatic ring.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups.

Table 1: Potential Derivatization Reactions of this compound

Reaction TypeReagents and ConditionsPotential Product
Reduction of KetoneSodium borohydride (NaBH4) in methanol1-(3-Chloro-5-fluorophenyl)butan-1-ol
Reductive AminationAmine (e.g., methylamine), Sodium triacetoxyborohydrideN-Methyl-1-(3-chloro-5-fluorophenyl)butan-1-amine
Wittig ReactionWittig reagent (e.g., Ph3P=CH2)1-(3-Chloro-5-fluorophenyl)-1-pentene
NitrationNitric acid, Sulfuric acid3'-Chloro-5'-fluoro-x'-nitrobutyrophenone

These derivatization strategies provide a versatile toolkit for the synthesis of a wide range of compounds from this compound, enabling the exploration of their potential applications in various scientific and technological fields.

Computational and Theoretical Investigations of Halogenated Butyrophenones

Quantum Mechanical Studies on 3'-Chloro-5'-fluorobutyrophenone and Analogs

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the atomic level. For halogenated butyrophenones, these studies elucidate the effects of halogen substitution on the geometric and electronic properties of the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study halogenated organic compounds, providing valuable data on their stability, reactivity, and spectroscopic properties. nih.govnih.gov DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties, such as orbital energies and charge distributions.

For halogenated aromatic ketones, DFT studies have been employed to model potential energy surfaces and understand reaction mechanisms. nih.gov For instance, research on halogenated pyrroles using DFT-based descriptors has shed light on their physicochemical properties, reactivity, and potential toxicity. nih.gov Although direct DFT studies on this compound are not extensively documented in publicly available literature, the principles from studies on analogous halogenated aromatic ketones are applicable. These studies consistently show that DFT can effectively model the influence of halogen substituents on the electronic environment of the aromatic ring and the carbonyl group. nih.govacs.org

DFT calculations often reveal that the introduction of electron-withdrawing groups, such as chlorine and fluorine, significantly impacts the molecule's electronic properties. nih.gov The relative stability of different isomers and conformers of halogenated compounds can be determined by comparing their DFT-calculated energies. nih.gov The table below illustrates typical energetic data that can be obtained from DFT calculations for substituted aromatic compounds, based on findings for chloro- and fluoropyrroles. nih.gov

Parameter Description Significance in Halogenated Butyrophenones
Relative Energy (ΔE) The difference in total energy between isomers or conformers.Indicates the relative stability of different arrangements of the chloro and fluoro substituents on the butyrophenone (B1668137) structure.
Zero-Point Energy (ZPE) The vibrational energy of a molecule at absolute zero.Correction to the electronic energy to provide a more accurate measure of stability.
Relative Enthalpy (ΔH) The difference in enthalpy between isomers or conformers.Provides insight into the thermodynamic stability under standard conditions.

This table is illustrative and based on general findings from DFT studies on halogenated heterocyclic compounds.

Complete-Active-Space Self-Consistent Field (CASSCF) Methods

For molecules with complex electronic structures, such as those with near-degenerate orbitals or in excited states, the Complete-Active-Space Self-Consistent Field (CASSCF) method provides a more accurate description than single-reference methods like DFT. nih.gov CASSCF is a multireference method that can correctly describe the electronic structure of systems that are poorly represented by a single Slater determinant. nih.gov This includes molecules undergoing bond breaking/formation, and electronically excited states. gaussian.com

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. It is a plot of the electrostatic potential mapped onto the constant electron density surface of a molecule. The MEP provides a visual representation of the charge distribution and is used to identify regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

In halogenated compounds, the MEP is crucial for understanding intermolecular interactions, particularly halogen bonding. nih.govresearchgate.net The MEP surface of a molecule like this compound would reveal the electronegative character of the fluorine and oxygen atoms, appearing as regions of negative potential (typically colored red or yellow). Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms. A key feature in halogenated aromatics is the potential for a region of positive electrostatic potential on the halogen atom itself, known as a sigma-hole. nih.govresearchgate.net

Analysis of the MEP helps in understanding how a molecule will interact with other molecules, such as biological receptors or other chemical reagents. For instance, the negative potential on the carbonyl oxygen would be a likely site for electrophilic attack or hydrogen bond donation, while a positive sigma-hole on the chlorine atom could engage in halogen bonding. nih.govresearchgate.net

Analysis of Non-Covalent Interactions in Halogenated Butyrophenones

Non-covalent interactions are critical in determining the three-dimensional structure of molecules in condensed phases and their binding to other molecules. mhmedical.com In halogenated butyrophenones, halogen bonding is a particularly important non-covalent interaction.

Halogen Bonding Interactions and Their Energetic Contributions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as a lone pair on an oxygen or nitrogen atom. nih.govresearchgate.net This interaction arises from the anisotropic distribution of electron density around the halogen atom, which creates a region of positive electrostatic potential (the σ-hole) along the axis of the covalent bond to the halogen. nih.gov

Studies on halogenated aromatic compounds have shown that the strength of halogen bonds can be significantly influenced by the other substituents on the aromatic ring. nih.govresearchgate.net The presence of electron-withdrawing groups, such as the fluorine atom and the butyrophenone moiety in this compound, is expected to enhance the positive character of the σ-hole on the chlorine atom, thereby strengthening its halogen bonding capability. nih.govresearchgate.net Research has demonstrated that such substitutions can increase the strength of halogen bonds by up to 100%. nih.govresearchgate.net The energetic contribution of these interactions can be quantified using high-level quantum mechanical calculations, and a strong correlation is often found between the interaction energy and the magnitude of the positive electrostatic potential of the σ-hole. nih.govresearchgate.net

Conformational Analysis and Potential Energy Surfaces

Computational chemistry methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for exploring these conformational possibilities. frontiersin.orgnih.gov While specific studies on this compound are not prevalent in the literature, analysis can be extrapolated from studies on similar butyrophenone derivatives and other flexible molecules. frontiersin.orgnih.govnih.gov

The rotation of the butyryl group relative to the substituted phenyl ring is a critical factor. The planarity between the carbonyl group and the ring is favored due to conjugation, but this can be disrupted by steric hindrance. The potential energy surface would likely reveal two primary low-energy states corresponding to the carbonyl oxygen being syn- or anti-periplanar to one of the adjacent C-H bonds of the ring. The butyl chain itself is highly flexible, capable of adopting various gauche and anti conformations, leading to a multitude of local energy minima on the PES. The global minimum energy conformation would represent the most stable three-dimensional arrangement of the molecule, balancing steric repulsion and electronic stabilization effects.

Studies on related systems show that even subtle changes in substitution can alter conformational preferences, which in turn can influence the molecule's physical properties and biological interactions. nih.gov For instance, different crystalline forms (polymorphs) of butyrophenones arise from the packing of different conformers in the solid state. nih.gov

Theoretical Insights into Reactivity, Selectivity, and Electronic Properties

The chemical reactivity of this compound is governed by the intricate interplay of steric and electronic effects originating from its chloro, fluoro, and butyrophenone substituents.

Steric Effects on Reaction Pathways and Reactivity

Steric effects, which arise from the spatial arrangement of atoms, are crucial in dictating the accessibility of reactive sites within a molecule. numberanalytics.com In this compound, the butyrophenone group itself is a source of significant steric bulk.

Electrophilic Aromatic Substitution: In a potential electrophilic aromatic substitution reaction, the existing substituents on the ring direct the incoming electrophile. While electronic effects are the primary drivers of this regioselectivity, steric hindrance plays a secondary but important role. youtube.com The positions ortho to the bulky butyrophenone group (positions 2' and 4') are sterically hindered. Therefore, even if electronically favored, an attack at these positions would be less likely than at the less encumbered 6' position. Generally, for ortho, para-directing groups, the para product is often preferred over the ortho product precisely because of this steric hindrance, especially when the substituent or the incoming electrophile is large. youtube.comlibretexts.org

Nucleophilic Addition to Carbonyl: The carbonyl carbon of the butyrophenone group is an electrophilic center, susceptible to attack by nucleophiles. The rate of such reactions is sensitive to steric hindrance around the carbonyl group. numberanalytics.com The adjacent aromatic ring and the butyl chain create a specific steric environment that a nucleophile must navigate. Bulky nucleophiles would experience greater difficulty approaching the carbonyl carbon, leading to slower reaction rates compared to less hindered ketones. numberanalytics.com

The following table summarizes the potential steric influences on different reaction types.

Reaction TypeSteric InfluenceExpected Outcome
Electrophilic Aromatic Substitution The butyrophenone group sterically hinders the adjacent ortho positions (2' and 4').Substitution at the less hindered 6' position would be favored over the 2' and 4' positions, assuming electronic factors permit.
Nucleophilic Addition The phenyl ring and the butyl chain create steric crowding around the carbonyl carbon.Reaction rates are reduced, particularly with bulky nucleophiles.

Electronic Distribution and Substituent Effects in Halogenated Aromatic Systems

The electronic properties of the aromatic ring in this compound are significantly modified by its three substituents, which in turn dictates the molecule's reactivity, particularly in electrophilic aromatic substitution.

The substituents fall into two categories based on their electronic effects:

The Butyrophenone Group (-COC3H7): This acyl group is a moderately to strongly deactivating group. masterorganicchemistry.com It withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative resonance effect (-R). The carbonyl group pulls π-electrons out of the ring, leaving the ortho and para positions with a partial positive charge. This deactivation makes the ring less reactive towards electrophiles than benzene (B151609) and directs incoming electrophiles to the meta position (relative to itself), which is the 6' position in this case. libretexts.orgyoutube.com

Halogen Atoms (-Cl, -F): Halogens exhibit a dual electronic nature. libretexts.org They are strongly electronegative, withdrawing electron density from the ring via the inductive effect (-I), which deactivates the ring towards electrophilic attack. openstax.org However, they also possess lone pairs of electrons that can be donated to the ring through a positive resonance effect (+R). openstax.org This resonance effect increases the electron density at the ortho and para positions. For halogens, the inductive effect is stronger than the resonance effect, resulting in a net deactivation of the ring. libretexts.org Despite this, the resonance donation stabilizes the carbocation intermediates for ortho and para attack, making halogens ortho, para-directors. openstax.org

In this compound, these effects combine. All three substituents are deactivating, making the aromatic ring significantly less reactive than benzene. libretexts.org The directing effects are conflicting: the butyrophenone group directs meta (to position 6'), while the chlorine and fluorine atoms direct ortho and para to themselves. The chlorine at the 3' position directs to the 2', 4', and 6' positions. The fluorine at the 5' position directs to the 4' and 6' positions.

The table below summarizes the electronic effects of the substituents.

SubstituentInductive EffectResonance EffectNet Effect on ReactivityDirecting Influence
Butyrophenone (-COC3H7) Electron-withdrawing (-I)Electron-withdrawing (-R)Deactivatingmeta (to position 6')
Chlorine (-Cl) Electron-withdrawing (-I)Electron-donating (+R)Deactivatingortho, para (to positions 2', 4', 6')
Fluorine (-F) Electron-withdrawing (-I)Electron-donating (+R)Deactivatingortho, para (to positions 4', 6')

Research Applications and Utility of 3 Chloro 5 Fluorobutyrophenone and Its Derivatives

Role in Medicinal Chemistry Research and Chemical Biology

The unique structural characteristics of 3'-Chloro-5'-fluorobutyrophenone and its derivatives have garnered significant interest in the fields of medicinal chemistry and chemical biology.

Identification as a Lead Compound for Novel Chemical Entities

In the quest for new drugs, this compound can serve as a "lead compound," a starting point for the design and synthesis of novel chemical entities. wikipedia.org Medicinal chemists often modify the structure of lead compounds to optimize their pharmacological properties. The presence of halogen atoms like chlorine and fluorine can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govnih.govchemrxiv.org For example, the introduction of a chlorine atom can lead to substantial improvements in potency. nih.govchemrxiv.org

Investigation of Potential Pharmacological Properties of Butyrophenones

The butyrophenone (B1668137) chemical structure is the foundation for a significant class of pharmaceutical agents, particularly antipsychotics used to treat conditions like schizophrenia. wikipedia.org Haloperidol (B65202) is a well-known example of a butyrophenone-derived medication. wikipedia.org Research into butyrophenone derivatives continues to explore their potential pharmacological effects. Studies have investigated the interaction of butyrophenones with various receptors in the nervous system, such as dopamine (B1211576) and NMDA receptors, to understand their mechanisms of action and to develop new therapeutic agents. nih.govyoutube.com The specific substitutions on the phenyl ring, such as the chloro and fluoro groups in this compound, can fine-tune the pharmacological activity of the resulting compounds.

Studies on Molecular Target Interactions and Binding Affinity

While specific studies detailing the molecular target interactions and binding affinity of this compound are not extensively documented in publicly available research, the broader class of butyrophenones is well-known for its interactions with various biological receptors. For instance, derivatives of the closely related 3'-Chloro-3-(4-chlorophenyl)-5'-fluoropropiophenone have been investigated for their potential to inhibit enzymes associated with neurodegeneration. The presence of halogen substituents on the aromatic ring can significantly influence a molecule's binding affinity and reactivity with enzymes and receptors.

The butyrophenone scaffold is a key feature in several pharmacologically active compounds, suggesting that this compound could serve as a valuable intermediate in the synthesis of molecules targeting specific biological pathways. The chlorine and fluorine atoms can modulate the electronic properties of the phenyl ring, which in turn can affect ligand-receptor binding interactions. Further research is necessary to elucidate the specific enzymes and receptors with which this compound and its direct derivatives may interact, and to quantify their binding affinities.

Development and Application of Radioligands for Receptor Binding Assays and Imaging Studies

Radioligand binding assays are a cornerstone of drug discovery, enabling the detailed characterization of receptor-ligand interactions. nih.govnih.gov These assays utilize a radioactively labeled compound (a radioligand) to measure its binding to a specific receptor. chemicalbook.comwikipedia.org The development of radiolabeled versions of novel compounds is crucial for determining their binding affinity (Kd), receptor density (Bmax), and for screening unlabeled drug candidates in competition assays. nih.govnih.gov

Although there are no specific reports on the development of a radioligand from this compound, its structure suggests potential for such applications. By introducing a radioactive isotope, such as tritium (B154650) (3H) or carbon-14 (B1195169) (14C), into the molecule, a radiolabeled version could be synthesized. This would allow researchers to investigate its binding properties in various tissues and cell lines, and to use it in high-throughput screening campaigns to identify new drug leads. nih.gov The principles of such an application are well-established for other receptor ligands. chemimpex.com

Table 1: Key Parameters in Radioligand Binding Assays

Parameter Description Significance in Research
Kd (Equilibrium Dissociation Constant) The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. Measures the affinity of the radioligand for the receptor. A lower Kd indicates higher affinity.
Bmax (Maximum Receptor Density) The total concentration of receptors in a sample. Provides information on the abundance of the target receptor in a given tissue or cell type.

| Ki (Inhibition Constant) | The concentration of a competing unlabeled ligand that blocks 50% of the specific binding of the radioligand. | Used to determine the affinity of unlabeled compounds for the receptor. |

Contributions to Materials Science Research

The unique chemical properties of this compound make it a candidate for applications in materials science, particularly in the synthesis of specialty chemicals and advanced materials.

Halogenated aromatic compounds are valuable precursors in organic synthesis. A related compound, 3'-Chloro-5'-fluoroacetophenone, is utilized as an intermediate in the synthesis of various bioactive molecules. chemimpex.com The presence of both chloro and fluoro substituents in this compound enhances its reactivity and selectivity in chemical reactions, making it a potentially useful building block for more complex specialty chemicals. chemimpex.com These could include compounds with specific optical, electronic, or thermal properties.

The development of novel polymers and resins often relies on monomers with specific functional groups. While direct polymerization of this compound is not reported, its derivatives could be functionalized to create monomers for polymerization. For example, studies on other halogenated phenylcyanoacrylates have shown their utility in copolymerization with commercial monomers like styrene (B11656) to create functional polymers. chemrxiv.orgchemrxiv.org The incorporation of the chloro and fluoro groups from a this compound-derived monomer could impart desirable properties such as flame retardancy, chemical resistance, and altered refractive indices to the resulting polymers, making them suitable for advanced coatings or adhesives.

Organic charge-transfer (CT) complexes are formed between an electron donor and an electron acceptor molecule. wikipedia.org These materials are of interest for their potential applications in organic electronics. Butyrophenones, such as haloperidol and droperidol, have been shown to act as electron donors in the formation of CT complexes with various electron acceptors. nih.gov The resulting complexes exhibit distinct spectrophotometric properties. nih.gov

Given its butyrophenone structure, this compound could potentially form CT complexes. The electron-withdrawing nature of the chlorine and fluorine atoms would influence its donor properties and the characteristics of the resulting complex. Research into such complexes could lead to the development of new organic materials with tailored conductive or semi-conductive properties. nih.gov

Table 2: Examples of Electron Acceptors for Butyrophenone Charge Transfer Complexes

Electron Acceptor Abbreviation
Iodine I2
7,7,8,8-Tetracyanoquinodimethane TCNQ
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone DDQ
Tetracyanoethylene TCNE

Source: nih.gov

Applications in Agricultural Chemical Research

Halogenated compounds play a significant role in the agrochemical industry. A related compound, 3'-Chloro-5'-fluoroacetophenone, is used in the formulation of agrochemicals, including herbicides and pesticides. chemimpex.com The specific halogen substitution pattern can enhance the efficacy and selectivity of these products. Given this precedent, this compound could serve as a valuable precursor for the synthesis of new agrochemicals. Its structural features could be incorporated into larger molecules to develop novel herbicides, fungicides, or insecticides with potentially improved properties.

Structure Activity Relationships and Comparative Analysis of Halogenated Butyrophenones

Influence of Halogen Position and Type on Chemical Behavior and Electronic Properties

The electronic effects of halogens are twofold: the inductive effect (-I) and the resonance effect (+R). Due to their high electronegativity, halogens are strongly electron-withdrawing through the sigma bond (inductive effect). Conversely, they can donate electron density to the aromatic ring through their lone pairs (resonance effect). For halogens, the inductive effect typically outweighs the resonance effect.

In the case of 3'-Chloro-5'-fluorobutyrophenone , the phenyl ring is substituted with two different halogens at the meta positions relative to the butyryl group.

Fluorine: As the most electronegative element, fluorine exerts a very strong electron-withdrawing inductive effect.

Chlorine: Chlorine is also strongly electronegative and contributes a significant inductive electron-withdrawing effect.

Placing these electron-withdrawing groups at the 3' and 5' (meta) positions pulls electron density away from the aromatic ring. This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution. Furthermore, this electron withdrawal extends to the carbonyl group, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack. Theoretical studies on similar halogenated compounds confirm that halogen substitution significantly impacts the electronic and structural properties of molecules. webofjournals.comresearchgate.net

Table of Halogen Properties

Halogen Electronegativity (Pauling Scale) Van der Waals Radius (Å)
Fluorine (F) 3.98 1.47
Chlorine (Cl) 3.16 1.75
Bromine (Br) 2.96 1.85

Impact of Butyrophenone (B1668137) Backbone Modifications on Molecular Reactivity

Modifications to the butyrophenone backbone—the alkyl chain and the carbonyl group—are critical in fine-tuning molecular reactivity and stability. frontiersin.org The reactivity of α,β-unsaturated carbonyls, a related structural motif, is known to be highly sensitive to small structural changes. nih.gov

Alkyl Chain Modifications: The four-carbon chain (butyryl group) is a key structural feature. Shortening or lengthening this chain can alter the molecule's conformational flexibility and its ability to interact with other molecules or biological targets. For instance, in the context of pharmacologically active butyrophenones, a three-carbon chain separating the aromatic ring from the nitrogen atom is often found to be optimal for activity. youtube.com Introducing bulky substituents, such as in 3'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone , creates steric hindrance that can influence the reactivity of the nearby carbonyl group and affect how the molecule fits into an active site. nih.gov

Carbonyl Group Modifications: The carbonyl group is a primary site of reactivity. It can undergo nucleophilic addition and reduction reactions. bloomtechz.com Replacing the carbonyl oxygen with other atoms, such as sulfur (to form a thioketone) or a methylene (B1212753) group, drastically changes the electronic properties and reactivity of the molecule. Structure-activity relationship (SAR) studies on butyrophenone analogs have shown that replacing the carbonyl group can lead to lower binding affinity at certain biological receptors. nih.gov

Phosphate Backbone Modifications: While more common in oligonucleotide therapeutics, the concept of backbone modification to enhance stability is a core principle in medicinal chemistry. mdpi.commdpi.com In butyrophenones, modifications that increase resistance to metabolic degradation are a key aspect of rational drug design.

Comparative Studies with Structurally Related Butyrophenones

Haloperidol (B65202) is one of the most well-known butyrophenone-derived pharmaceuticals. wikipedia.org It is a typical antipsychotic that functions primarily as a high-affinity dopamine (B1211576) D2 receptor antagonist. wikipedia.orgdrugbank.com

Structurally, Haloperidol is 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one. wikipedia.org

Comparison with this compound:

Shared Features: Both molecules share the core butyrophenone structure, specifically a fluorinated phenyl ring attached to a four-carbon chain with a ketone. This p-fluorobutyrophenone moiety is crucial for the activity of many neuroleptics. youtube.com

Differences in Halogenation: Haloperidol has a single fluorine atom at the para-position (4'-position) of the phenyl ring. In contrast, this compound has two halogens, a chlorine and a fluorine, at the meta-positions (3' and 5'). This difference in halogenation pattern alters the electronic landscape of the phenyl ring, which can affect receptor binding and metabolic stability.

Side Chain Complexity: The most significant difference is the side chain. This compound has a simple chloro- group at the end of the butyl chain. Haloperidol possesses a large, complex 4-(4-chlorophenyl)-4-hydroxypiperidine group. This bulky, basic side chain is essential for Haloperidol's potent pharmacological activity, as the tertiary amino nitrogen is a key feature for antipsychotic efficacy. youtube.comslideshare.net

Studies on Haloperidol analogs have shown that modifications to this piperidine (B6355638) ring or the butyrophenone chain can significantly impact receptor binding affinity and pharmacological profile. nih.govnih.gov For example, restricting the conformation of the side chain by bridging the piperidine ring can increase binding affinity at dopamine receptors. nih.gov

Comparing this compound with its isomers and other related derivatives highlights how subtle changes in structure can lead to different physical and chemical properties.

4-Chloro-4'-fluorobutyrophenone: This compound is an isomer of the chloro-substituted butyrophenone portion of the target molecule, where the fluorine is on the phenyl ring and the chlorine is on the alkyl chain. It serves as a key intermediate in the synthesis of many pharmaceuticals, including Haloperidol. bloomtechz.comontosight.aichemicalbook.com Its chemical structure consists of a butanone backbone attached to a phenyl ring substituted with a fluorine atom at the 4'-position, and a chlorine atom at the 4-position of the butyl chain. ontosight.ai The reactivity of this compound is centered on the carbonyl group and the terminal chlorine atom, which is susceptible to nucleophilic substitution. bloomtechz.com

3'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone: This derivative introduces bulky methyl groups on the butyrophenone backbone. nih.gov This steric hindrance near the carbonyl group would be expected to decrease its reactivity compared to an un-substituted backbone.

Below is a comparative table of these related compounds.

PropertyThis compound4-Chloro-4'-fluorobutyrophenone ontosight.aisigmaaldrich.com3'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone nih.gov
Molecular FormulaC10H9ClFOC10H10ClFO ontosight.aiC12H14ClFO nih.gov
Molecular Weight (g/mol)200.63200.64 sigmaaldrich.com228.69 nih.gov
AppearanceData Not AvailableDark yellow liquid fishersci.comData Not Available
Boiling Point (°C)Data Not Available130 - 132 @ 1.3 mbar fishersci.comData Not Available
Melting Point (°C)Data Not Available5 - 6 fishersci.comData Not Available
Density (g/mL)Data Not Available1.22 @ 25 °C sigmaaldrich.comData Not Available
Key Structural DifferencesCl and F on phenyl ring at 3' and 5' positions.F on phenyl ring at 4' position; Cl on butyl chain at 4-position. ontosight.aiCl and F on phenyl ring; two methyl groups on butyl chain. nih.gov

Principles of Rational Design for Novel Halogenated Butyrophenone Compounds

The rational design of novel halogenated butyrophenones leverages the structure-activity relationships (SAR) established from decades of research in medicinal chemistry. nih.gov The goal is to systematically modify the chemical structure to enhance desired properties (e.g., receptor affinity, selectivity) while minimizing undesired ones.

Key principles include:

Bioisosteric Replacement: This involves substituting one part of the molecule with a chemical group that has similar physical or chemical properties, with the aim of improving the compound's profile. For example, SAR studies on butyrophenone analogs have explored replacing the 4-fluorophenyl moiety with other groups, such as a benzothiazole (B30560) ring, to probe the effects on receptor binding. nih.gov

Conformational Restriction: The flexibility of the butyrophenone chain can be a disadvantage if only a specific conformation is active. Introducing rigid elements, such as bridging a piperidine ring in Haloperidol analogs, restricts the molecule to a more defined shape. nih.gov This can lead to increased potency and selectivity by ensuring a better fit with the target receptor.

Modulation of Electronic Properties: As discussed in section 6.1, the strategic placement of different halogens can fine-tune the electronic environment of the molecule. Designers can use combinations of halogens to control the acidity/basicity, lipophilicity, and metabolic stability of the compound.

Chain Length Optimization: The length of the alkyl chain connecting the aromatic ring to a terminal functional group (often a basic nitrogen) is critical. For antipsychotic butyrophenones, a three-carbon propyl chain between the ketone and the nitrogen atom is generally considered optimal for activity; lengthening or shortening this chain often leads to a decrease in potency. youtube.com

By applying these principles, chemists can design new halogenated butyrophenone derivatives with potentially improved therapeutic characteristics.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies for Halogenated Butyrophenones

The synthesis of halogenated butyrophenones, including 3'-Chloro-5'-fluorobutyrophenone, traditionally relies on established methods such as Friedel-Crafts acylation. For instance, the synthesis of the related 4-Chloro-4'-fluorobutyrophenone can be achieved by reacting fluorobenzene (B45895) with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride. chemicalbook.com Another common approach involves Grignard reagents, as seen in the synthesis of 3-chloro-4'-fluoropropiophenone, where a Grignard reagent derived from 1-bromo-4-fluorobenzene (B142099) reacts with 3-chloropropionyl chloride. chemicalbook.com

Future research is trending towards more efficient, selective, and environmentally benign synthetic protocols. Innovations in this area could include:

Catalytic advancements : The development of novel catalysts, potentially based on earth-abundant metals or even metal-free systems, could offer higher yields and selectivity under milder reaction conditions. researchgate.net Research into Ti-Al mixed oxides as catalysts for halogenation exemplifies the move towards more cost-effective and adjustable systems. researchgate.net

Flow chemistry : Implementing continuous flow processes for the synthesis of halogenated butyrophenones could enhance safety, scalability, and product purity through precise control of reaction parameters.

Novel halogenating agents : Exploration of new halogen sources that are less hazardous and more selective is an ongoing effort. researchgate.net For example, using potassium bromide (KBr) and potassium chloride (KCl) as non-hazardous halogen sources for the synthesis of α-haloketones represents a safer approach. researchgate.net

C-H activation : Direct C-H functionalization of aromatic rings to introduce the butyrophenone (B1668137) moiety would be a more atom-economical approach, avoiding the need for pre-functionalized starting materials.

Table 1: Comparison of Synthetic Methodologies for Halogenated Ketones

Methodology Description Advantages Potential Future Development
Friedel-Crafts Acylation Acylation of an aromatic ring (e.g., 1,3-dichloro-5-fluorobenzene) with a butyryl halide or anhydride (B1165640) using a Lewis acid catalyst. Well-established, versatile for various aromatic substrates. Use of milder, recyclable catalysts; solvent-free conditions.
Grignard Reaction Reaction of a Grignard reagent with a suitable acyl chloride (e.g., 4-chlorobutyryl chloride). chemicalbook.com Good for specific regioselectivity if the Grignard reagent is well-defined. Improved tolerance to functional groups; one-pot procedures.
Catalytic Hydration of Alkynes Gold(I)-catalyzed hydration of a corresponding iodoalkyne can produce α-iodomethyl ketones. researchgate.net High yields, operational simplicity. Expansion to synthesize a broader range of halogenated ketones.

| Chlorination of Propiophenones | Direct chlorination of a propiophenone (B1677668) precursor using chlorine gas and a catalyst like aluminum trichloride. google.com | Direct introduction of chlorine. | Improved selectivity to avoid multiple halogenations; safer chlorinating agents. |

Advanced Spectroscopic and Structural Characterization Techniques in Research

The structural elucidation of this compound and its derivatives relies on a suite of spectroscopic techniques. eurekaselect.com While standard methods like NMR, IR, and mass spectrometry provide fundamental data, future research will benefit immensely from the application of more advanced and hyphenated techniques. eurekaselect.comnumberanalytics.com

Advanced NMR Spectroscopy : Beyond simple 1D NMR, advanced 2D techniques such as NOESY, ROESY, and HOESY can provide crucial information about the through-space proximity of atoms. preprints.org This is particularly valuable for confirming the conformation of the butyryl chain and understanding intermolecular interactions, such as halogen bonding, in solution. preprints.org Diffusion-ordered spectroscopy (DOSY) can also be used to study adduct formation in solution. preprints.org

High-Resolution Vibrational Spectroscopy : High-resolution gas-phase infrared spectroscopy, guided by state-of-the-art quantum chemical calculations, can provide highly accurate data on the rotational and vibrational properties of halogenated molecules. nih.gov This level of detail is critical for developing a fundamental understanding of molecular structure and dynamics.

Hyphenated Techniques : The coupling of separation techniques with spectroscopy, such as Liquid Chromatography-NMR (LC-NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), is invaluable for analyzing reaction mixtures and identifying trace impurities or degradation products. numberanalytics.com

Solid-State Characterization : For crystalline forms of this compound or its derivatives, single-crystal X-ray crystallography remains the gold standard for unambiguous structural determination. This technique provides precise bond lengths, angles, and details of intermolecular interactions in the solid state, which are essential for understanding crystal packing and polymorphism. preprints.org

Table 2: Spectroscopic Techniques for Characterizing Halogenated Compounds

Technique Information Obtained Future Research Application
Advanced NMR (e.g., HOESY) Through-space nuclear correlations, geometry of adducts in solution. preprints.org Elucidating complex solution-state structures and non-covalent interactions.
High-Resolution IR Spectroscopy Precise vibrational and rotational constants. nih.gov Benchmarking theoretical models and detailed molecular structure analysis.
LC-MS/GC-MS Separation and identification of components in complex mixtures. numberanalytics.com In-depth analysis of synthetic reaction outcomes and metabolic pathways.

| Single-Crystal X-ray Diffraction | Unambiguous 3D molecular structure, bond parameters, crystal packing. preprints.org | Correlating solid-state structure with physical properties and reactivity. |

Deepening Theoretical Understanding of Reactivity and Non-Covalent Interactions

Computational chemistry offers powerful tools to complement experimental studies, providing deep insights into the structure, properties, and reactivity of molecules like this compound.

Reactivity Prediction : Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the regioselectivity of further substitutions on the aromatic ring, and understand the influence of the existing chloro and fluoro substituents on the molecule's reactivity.

Conformational Analysis : The flexibility of the butyryl side chain results in multiple possible conformations. Theoretical calculations can map the potential energy surface to identify low-energy conformers and the barriers to their interconversion, providing insights that are crucial for understanding the molecule's interaction with biological targets or its assembly in materials. researchgate.net

Exploration of Novel Research Applications in Diverse Chemical Science Disciplines

While specific applications for this compound are not extensively documented, its structural motifs suggest potential utility in several areas of chemical science, which are ripe for exploration.

Pharmaceutical Research : Halogen atoms, particularly fluorine and chlorine, are prevalent in many approved drugs. nih.gov The incorporation of these atoms can significantly modulate a molecule's pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. nih.gov Therefore, this compound could serve as a valuable building block or scaffold for synthesizing new chemical entities for drug discovery programs. The butyrophenone core itself is a known pharmacophore in certain classes of therapeutic agents.

Material Science : Fluorinated organic compounds are known for their unique properties, including high thermal stability and chemical resistance. Derivatives of this compound could be investigated as components for functional materials, such as polymers, liquid crystals, or coatings, where its specific substitution pattern might impart desirable properties.

Chemical Probes : The molecule could be functionalized to create chemical probes for studying biological systems or for use in assay development. The ketone functionality provides a convenient handle for further chemical modification, such as conversion to hydrazones or oximes for ligation chemistry.

Agrochemical Science : The development of new pesticides and herbicides often involves screening halogenated aromatic compounds. The specific combination of substituents in this compound could be tested for biological activity in an agrochemical context.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 3'-Chloro-5'-fluorobutyrophenone, and how do substituent positions influence reaction efficiency?

  • The synthesis of halogenated butyrophenones often involves Friedel-Crafts acylation or nucleophilic substitution. For 3'-Cl-5'-F substitution, steric and electronic effects must be optimized. For example, introducing fluorine first (due to its strong electron-withdrawing nature) may direct subsequent chloro-substitution at the meta position. Characterization via 19F^{19}\text{F} NMR can confirm regioselectivity, as fluorine’s distinct chemical shift (~-110 ppm for aryl-F) distinguishes it from other substituents .

Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from its structural analogs?

  • NMR :

  • 1H^{1}\text{H} NMR: Aromatic protons adjacent to fluorine exhibit coupling constants (JHFJ_{H-F}) of ~8-10 Hz.
  • 13C^{13}\text{C} NMR: The carbonyl carbon (C=O) resonates at ~200 ppm, while fluorine’s deshielding effect shifts adjacent carbons upfield.
    • Mass Spectrometry : The molecular ion peak ([M+^+]) should match the exact mass (calculated via isotopic distribution for Cl and F). Fragmentation patterns (e.g., loss of CO or Cl/F groups) differentiate it from analogs like 3'-Cl-5'-CF3_3 derivatives .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • While specific safety data for this compound are limited, structurally similar halogenated aromatics (e.g., 3-chlorophenol) require handling under fume hoods with PPE (gloves, goggles). Avoid inhalation and skin contact, as chloro/fluoro compounds may exhibit acute toxicity (Category 4, H302/H312) .

Advanced Research Questions

Q. How does the 3'-Cl-5'-F substitution pattern affect electronic properties and reactivity in cross-coupling reactions?

  • Fluorine’s electronegativity enhances the electron-deficient nature of the aromatic ring, facilitating Suzuki-Miyaura couplings at the para position. Chlorine’s polarizability may stabilize transition states in SNAr reactions. Computational studies (DFT) can map charge distribution and predict regioselectivity . Experimental validation via Hammett constants (σmeta\sigma_{meta}-F = +0.34, σmeta\sigma_{meta}-Cl = +0.37) quantifies electronic effects .

Q. What methodologies resolve contradictions in reported biological activities of 3'-Cl-5'-F butyrophenone derivatives?

  • Discrepancies in enzyme inhibition assays (e.g., dopamine receptor binding) may arise from stereochemical impurities or solvent effects. Strategies include:

  • Purity Assessment : Use chiral HPLC to verify enantiomeric excess.
  • Solvent Screening : Test activity in polar (DMSO) vs. non-polar (toluene) solvents to identify aggregation artifacts.
  • Control Experiments : Compare with analogs (e.g., 3'-Br-5'-CF3_3) to isolate substituent-specific effects .

Q. How can computational modeling guide the design of 3'-Cl-5'-F butyrophenone derivatives for targeted drug delivery?

  • Molecular docking (AutoDock Vina) predicts binding affinity to receptors like 5-HT2A_{2A}. QSAR models correlate logP values (clogP ~2.5 for 3'-Cl-5'-F) with blood-brain barrier permeability. MD simulations assess stability in lipid bilayers, optimizing pharmacokinetic profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.